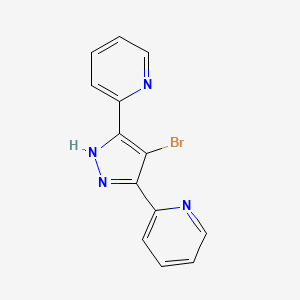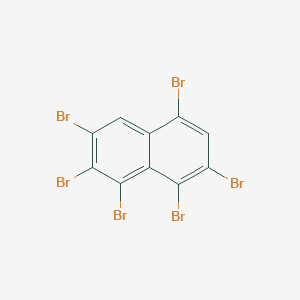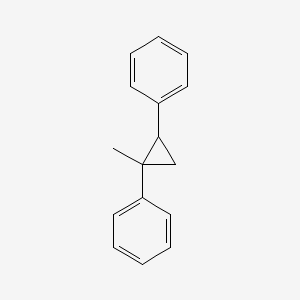
cis-1,2-Diphenyl-1-methylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-1,2-Diphenyl-1-methylcyclopropane: is an organic compound with the molecular formula C16H16 It is a cyclopropane derivative, characterized by the presence of two phenyl groups and one methyl group attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diphenyl-1-methylcyclopropane typically involves the reaction of alkenes with carbenes or carbenoids. One common method is the Simmons-Smith reaction , where a zinc-copper couple reacts with diiodomethane to generate the carbene, which then adds to the double bond of an alkene to form the cyclopropane ring . Another method involves the use of diazomethane, which decomposes to form methylene, a carbene that can react with alkenes to produce cyclopropanes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis can be applied. Industrial methods would likely involve scalable reactions using carbenes or carbenoids, with careful control of reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions: cis-1,2-Diphenyl-1-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyclopropane ring into more stable structures, such as alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing cyclopropanes.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted phenyl derivatives.
科学研究应用
cis-1,2-Diphenyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: The compound’s interactions with biological molecules can provide insights into the behavior of cyclopropane-containing natural products.
Medicine: Research into cyclopropane derivatives can lead to the development of new pharmaceuticals with unique properties.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of cis-1,2-Diphenyl-1-methylcyclopropane involves the reactivity of the cyclopropane ring. The ring strain in cyclopropanes makes them highly reactive, allowing them to participate in various chemical reactions. The phenyl groups can stabilize reaction intermediates through resonance, influencing the compound’s reactivity and selectivity in different reactions .
相似化合物的比较
trans-1,2-Diphenyl-1-methylcyclopropane: The trans isomer has the phenyl groups on opposite sides of the cyclopropane ring, leading to different physical and chemical properties.
1,2-Dimethylcyclopropane: This compound has two methyl groups instead of phenyl groups, resulting in different reactivity and applications.
Cyclopropane: The simplest cyclopropane compound, used as a reference for studying the effects of substituents on cyclopropane reactivity.
Uniqueness: cis-1,2-Diphenyl-1-methylcyclopropane is unique due to the presence of both phenyl and methyl groups on the cyclopropane ring. This combination of substituents provides a balance of steric and electronic effects, making the compound a valuable model for studying the behavior of substituted cyclopropanes .
属性
CAS 编号 |
14161-73-0 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
(1-methyl-2-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H16/c1-16(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI 键 |
MEPKNRHJYLWJON-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14174036.png)


![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)


![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B14174085.png)
![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)

